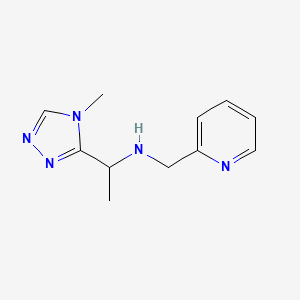
1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a triazole ring substituted with a methyl group and an ethanamine chain linked to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution with Methyl Group: The triazole ring is then methylated using a methylating agent such as methyl iodide.
Attachment of Ethanamine Chain: The ethanamine chain is introduced through a nucleophilic substitution reaction, where the triazole ring is reacted with an appropriate bromoethane derivative.
Linking to Pyridine Ring: Finally, the pyridine ring is attached to the ethanamine chain through a reductive amination reaction involving pyridine-2-carboxaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives or pyridine derivatives.
科学研究应用
1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
- 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
- 1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylethyl)ethanamine
Uniqueness
1-(4-methyl-4H-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC 名称 |
1-(4-methyl-1,2,4-triazol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H15N5/c1-9(11-15-14-8-16(11)2)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,7H2,1-2H3 |
InChI 键 |
YCLKYWUPWKJQFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NN=CN1C)NCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















